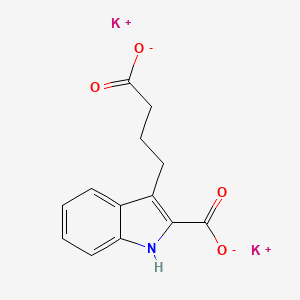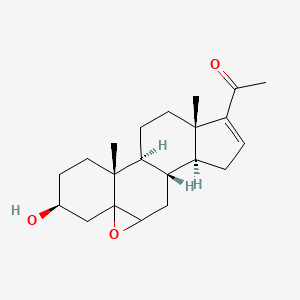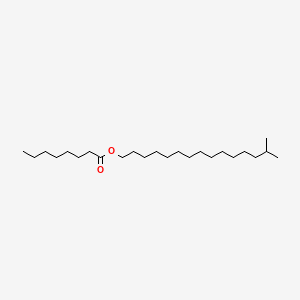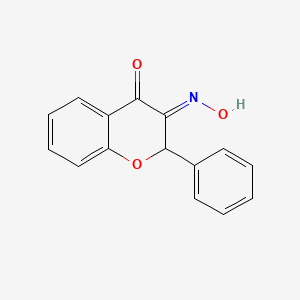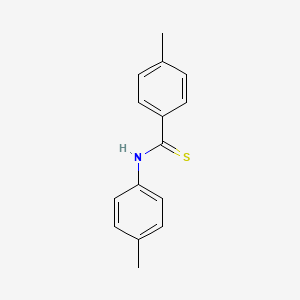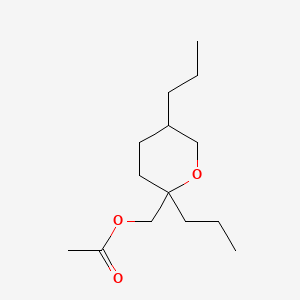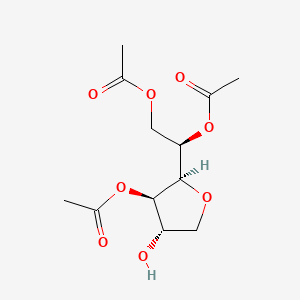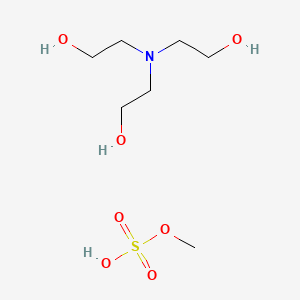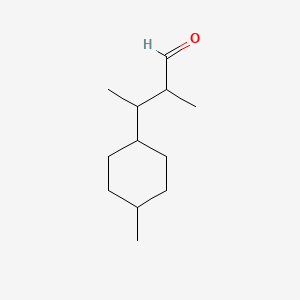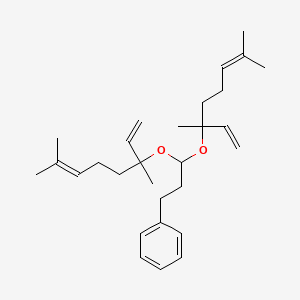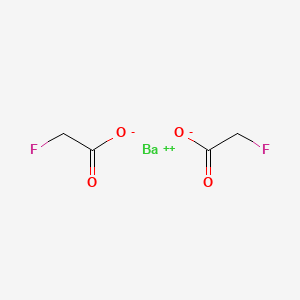
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(bicyclo(221)hept-2-ylmethyl) orthosilicate is a silicon-based compound characterized by its unique structure, which includes four bicyclo(221)hept-2-ylmethyl groups attached to an orthosilicate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate typically involves the reaction of bicyclo(2.2.1)hept-2-ylmethyl chloride with a silicon-based precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-based oxides.
Reduction: Reduction reactions can modify the silicon core or the bicyclo(2.2.1)hept-2-ylmethyl groups.
Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is used as a precursor for the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
While its applications in biology and medicine are still being explored, the compound’s potential as a biocompatible material makes it a candidate for use in drug delivery systems and medical implants.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its ability to form strong, durable bonds makes it valuable in the manufacturing of electronic components and automotive parts.
Wirkmechanismus
The mechanism by which Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate exerts its effects is primarily related to its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s thermal stability and resistance to chemical degradation. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the reactivity and interaction of the compound with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(trimethylsilyl) orthosilicate
- Tetrakis(phenyl) orthosilicate
- Tetrakis(ethyl) orthosilicate
Uniqueness
Compared to these similar compounds, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is unique due to the presence of the bicyclo(2.2.1)hept-2-ylmethyl groups. These groups provide distinct steric and electronic properties, which can influence the compound’s reactivity and potential applications. For example, the bicyclo(2.2.1)hept-2-ylmethyl groups can enhance the thermal stability and mechanical strength of materials derived from this compound, making it particularly valuable in high-performance applications.
Eigenschaften
CAS-Nummer |
94109-36-1 |
|---|---|
Molekularformel |
C32H52O4Si |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
tetrakis(2-bicyclo[2.2.1]heptanylmethyl) silicate |
InChI |
InChI=1S/C32H52O4Si/c1-5-25-9-21(1)13-29(25)17-33-37(34-18-30-14-22-2-6-26(30)10-22,35-19-31-15-23-3-7-27(31)11-23)36-20-32-16-24-4-8-28(32)12-24/h21-32H,1-20H2 |
InChI-Schlüssel |
BZEAMUVUGJOBIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CO[Si](OCC3CC4CCC3C4)(OCC5CC6CCC5C6)OCC7CC8CCC7C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


